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The introduction of a formyl group into organic molecules is a cornerstone of chemical

synthesis, providing a gateway to a vast array of valuable functionalities. Traditionally,

formylation reactions have relied on methods that often require harsh conditions, stoichiometric

reagents, or the use of toxic carbon monoxide gas. The advent of nickel catalysis, particularly

in concert with strategies for radical generation, has opened new avenues for milder and more

versatile formylation reactions. This document provides an overview of key nickel-catalyzed

methodologies for the generation and application of formyl radicals and their synthetic

equivalents, complete with detailed protocols and comparative data.

Overview of Methodologies
Nickel catalysis offers several distinct strategies for the generation of formyl radicals or their

synthons, which can then be coupled with various organic electrophiles. The primary

approaches include:

Reductive Coupling with Formyl Radical Precursors: This method involves the nickel-

catalyzed reductive coupling of aryl or alkyl halides with a reagent that serves as a source of

a formyl radical.

Dual Photoredox/Nickel Catalysis: A powerful strategy that utilizes a photocatalyst to

generate a radical intermediate from a stable precursor. This radical then enters a nickel
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catalytic cycle for cross-coupling. This approach allows for the use of mild and readily

available formyl sources.

Divergent Synthesis with Isocyanides: In this approach, isocyanides serve as a carbonyl

surrogate, which under nickel catalysis can be transformed into either a formyl or a carboxyl

group depending on the reaction conditions.

These methods provide a significant advantage over classical formylation techniques by

offering broader functional group tolerance, milder reaction conditions, and the ability to use

more abundant starting materials like aryl chlorides.[1]

Data Presentation: Comparative Analysis of Nickel-
Catalyzed Formylation Methods
The following tables summarize the quantitative data from key publications, allowing for a direct

comparison of different methodologies.

Table 1: Nickel-Catalyzed Reductive Formylation of Aryl
Halides with a Formyl Radical Precursor[2]

Entry Aryl Halide Product Yield (%)

1 4-Bromobenzonitrile 4-Cyanobenzaldehyde 85

2
4-

Bromoacetophenone
4-Acetylbenzaldehyde 82

3
Methyl 4-

bromobenzoate

Methyl 4-

formylbenzoate
88

4 4-Bromobiphenyl
[1,1'-Biphenyl]-4-

carbaldehyde
75

5
1-Bromo-4-

fluorobenzene
4-Fluorobenzaldehyde 78

6 2-Bromonaphthalene 2-Naphthaldehyde 72

7 3-Bromopyridine Nicotinaldehyde 65
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Reaction Conditions: Aryl halide (0.5 mmol), α-chloro N-methoxyphthalimide (1.5 equiv),

NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), Zn powder (3.0

equiv), in DMA at 60 °C for 12 h.

Table 2: Photoredox/Nickel-Catalyzed Formylation of
Aryl Chlorides with 1,3-Dioxolane[1][3]

Entry Aryl Chloride Product Yield (%)

1 4-Chlorobenzonitrile 4-Cyanobenzaldehyde 91

2
4-

Chloroacetophenone
4-Acetylbenzaldehyde 89

3
Methyl 4-

chlorobenzoate

Methyl 4-

formylbenzoate
85

4 4-Chlorobiphenyl
[1,1'-Biphenyl]-4-

carbaldehyde
87

5
1-Chloro-4-

phenoxybenzene

4-

Phenoxybenzaldehyd

e

83

6 2-Chloronaphthalene 2-Naphthaldehyde 76

7 Fenofibrate derivative
Formylated

Fenofibrate
83 (on 5 mmol scale)

Reaction Conditions: Aryl chloride (0.25 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%),

NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), K₃PO₄ (1.5 equiv), in 1,3-dioxolane under blue LED

irradiation at room temperature for 16 h, followed by acidic workup.

Table 3: Photoredox/Nickel-Catalyzed Formylation of
Aryl Halides with Diethoxyacetic Acid[4][5]
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Entry Aryl Halide/Triflate Product Yield (%)

1 4-Bromobenzonitrile 4-Cyanobenzaldehyde 92

2 4-Chlorobenzonitrile 4-Cyanobenzaldehyde 85

3

4-

(Trifluoromethyl)pheny

l triflate

4-

(Trifluoromethyl)benza

ldehyde

78

4
1-Bromo-4-

vinylbenzene
4-Vinylbenzaldehyde 75

5 2-Bromopyridine Picolinaldehyde 68

6 1-Bromonaphthalene 1-Naphthaldehyde 88

7
1-Bromo-2-

vinylbenzene
2-Vinylbenzaldehyde 72

Reaction Conditions: Aryl halide/triflate (0.5 mmol), diethoxyacetic acid (2.0 equiv), 4CzIPN (2

mol%), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), K₂CO₃ (3.0 equiv), in DMA under blue LED

irradiation at room temperature for 24 h.

Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Formylation of
Aryl Halides via a Formyl Radical[2]
Materials:

Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

Zinc powder (<10 micron, activated)

α-chloro N-methoxyphthalimide

Aryl halide
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N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (11.0 mg,

0.05 mmol, 10 mol%) and dtbbpy (13.4 mg, 0.05 mmol, 10 mol%).

Evacuate and backfill the tube with argon three times.

Add the aryl halide (0.5 mmol, 1.0 equiv), α-chloro N-methoxyphthalimide (158.7 mg, 0.75

mmol, 1.5 equiv), and activated zinc powder (98.1 mg, 1.5 mmol, 3.0 equiv).

Add anhydrous DMA (2.0 mL) via syringe.

Seal the tube and place it in a preheated oil bath at 60 °C.

Stir the reaction mixture for 12 hours.

After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aromatic aldehyde.

Protocol 2: Mild, Redox-Neutral Formylation of Aryl
Chlorides via Photocatalytic Generation of Chlorine
Radicals[1][3]
Materials:

Iridium photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆

Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
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4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

Potassium phosphate (K₃PO₄), anhydrous

Aryl chloride

1,3-Dioxolane, anhydrous

Procedure:

Inside a nitrogen-filled glovebox, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.8 mg, 0.0025 mmol, 1

mol%), NiCl₂·glyme (2.7 mg, 0.0125 mmol, 5 mol%), and dtbbpy (3.4 mg, 0.0125 mmol, 5

mol%) to a 4 mL vial equipped with a stir bar.

Add the aryl chloride (0.25 mmol, 1.0 equiv) and K₃PO₄ (79.6 mg, 0.375 mmol, 1.5 equiv).

Add anhydrous 1,3-dioxolane (1.0 mL).

Seal the vial and place it on a stirring plate approximately 5 cm from a blue LED lamp.

Irradiate the reaction mixture with stirring at room temperature for 16 hours.

After the reaction is complete, dilute the mixture with ethyl acetate (5 mL) and add 1 M HCl

(2 mL).

Stir vigorously for 30 minutes to hydrolyze the acetal intermediate.

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purify the residue by flash chromatography on silica gel to yield the pure aryl aldehyde.

Signaling Pathways and Experimental Workflows
Nickel-Catalyzed Reductive Formylation Cycle
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Caption: Proposed catalytic cycle for the nickel-catalyzed reductive formylation of aryl halides.

Photoredox/Nickel Dual Catalytic Cycle for Formylation
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Caption: Mechanism of photoredox/nickel dual catalysis for aryl chloride formylation.
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Caption: A generalized workflow for nickel-catalyzed formylation reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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